molecular formula C17H15ClN2O3 B2491269 N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1428114-34-4

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2491269
CAS No.: 1428114-34-4
M. Wt: 330.77
InChI Key: ONUGRMVBECEQOG-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound with a complex structure It features a chlorophenyl group, a methoxyethyl chain, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-chlorobenzaldehyde with methoxyethylamine to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with furan-2-carbaldehyde and malononitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly may be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyano group and furan ring are often involved in interactions with biological molecules, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-22-16(12-4-2-5-14(18)8-12)11-20-17(21)13(10-19)9-15-6-3-7-23-15/h2-9,16H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUGRMVBECEQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=CC1=CC=CO1)C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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